N-(2-ethoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide is a complex organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a phthalazinone core and a thiomorpholine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiomorpholine Ring: This step may involve nucleophilic substitution reactions where a thiomorpholine derivative is introduced to the phthalazinone core.
Acetylation: The final step often involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of secondary amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thiomorpholine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures but different substituents.
Thiomorpholine Derivatives: Compounds featuring the thiomorpholine ring with various functional groups.
Uniqueness
N-(2-ethoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(2-ethoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An ethoxyphenyl group
- A thiomorpholine ring
- A dihydrophthalazine moiety
This unique combination of functional groups suggests multiple sites for biological interaction, which may contribute to its pharmacological effects.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The mechanisms by which this compound may exert its effects include:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors, possibly influencing neurotransmitter systems.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Antimicrobial | Exhibits activity against various bacterial strains, potentially inhibiting growth or replication. |
Anticancer | Shows promise in inhibiting tumor cell proliferation in vitro and in vivo models. |
Anti-inflammatory | Reduces inflammatory markers in cellular models, suggesting potential for treating inflammatory diseases. |
Analgesic | Provides pain relief in animal models, indicating central or peripheral analgesic effects. |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds that share structural similarities with this compound:
- Antimicrobial Activity : A study demonstrated that compounds with a phenoxy-N-aroylacetamide scaffold exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that the target compound may also possess similar properties .
- Anticancer Properties : Research on related dihydrophthalazine derivatives has shown promising results in inhibiting cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). These studies indicate that the compound may induce apoptosis and inhibit cell cycle progression .
- Anti-inflammatory Effects : In vivo studies have reported that analogs of this compound can significantly reduce levels of pro-inflammatory cytokines in models of acute inflammation, suggesting a mechanism involving the modulation of immune responses .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-2-29-19-10-6-5-9-18(19)23-20(27)15-26-22(28)17-8-4-3-7-16(17)21(24-26)25-11-13-30-14-12-25/h3-10H,2,11-15H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYMMHJYSXCKPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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